molecular formula C17H17BrN2O3 B5889797 (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE

Cat. No.: B5889797
M. Wt: 377.2 g/mol
InChI Key: AWOHPIUTAGTSAK-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amino and bromo functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenylamine with a suitable aldehyde to form a Schiff base, which is then reacted with 2-bromo-4-methoxyphenol in the presence of a base to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted phenoxy acetates. These products have their own unique applications in various fields.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, polymers, and other materials. Its versatility and reactivity make it a valuable compound for various industrial processes .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE apart is its combination of amino and bromo functional groups, which provide unique reactivity and versatility. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-3-6-13(7-4-11)17(19)20-23-16(21)10-22-15-8-5-12(2)9-14(15)18/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOHPIUTAGTSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)COC2=C(C=C(C=C2)C)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)C)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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